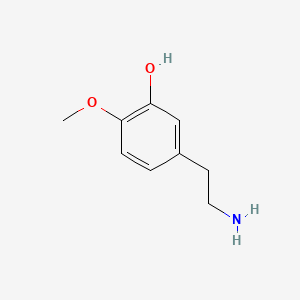

5-(2-Aminoethyl)-2-methoxyphenol

Description

4-Methoxytyramine is a catecholamine.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-aminoethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,11H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXQFVMTIGJBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

645-33-0 (hydrochloride) | |

| Record name | 3-Hydroxy-4-methoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90954003 | |

| Record name | 5-(2-Aminoethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methoxytyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3213-30-7, 645-33-0 | |

| Record name | 4-O-Methyldopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3213-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-methoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Aminoethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminoethyl)guaiacol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(2-aminoethyl)-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-O-METHYLDOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62MI76A89G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxytyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Monograph: 5-(2-Aminoethyl)-2-methoxyphenol

Synonyms: 4-O-Methyldopamine; 3-Hydroxy-4-methoxyphenethylamine; 4-Methoxytyramine (4-MT). CAS (HCl Salt): 645-33-0 CAS (Free Base): 3213-30-7

Executive Summary: Molecular Identity & Significance

5-(2-Aminoethyl)-2-methoxyphenol is a positional isomer of the major dopamine metabolite 3-methoxytyramine (3-MT). While 3-MT is formed via methylation of the 3-hydroxyl group of dopamine by catechol-O-methyltransferase (COMT), this compound (herein referred to as 4-O-Methyldopamine ) results from methylation at the 4-hydroxyl position.

Although often overshadowed by its isomer, 4-O-Methyldopamine serves as a critical probe in neuropharmacology for distinguishing between receptor binding pockets that discriminate based on hydrogen bond donor/acceptor positioning on the catechol ring. It exhibits distinct adrenergic activity and is utilized as a reference standard in metabolomic profiling of catecholamine pathways.

Critical Distinction: Researchers must not confuse this compound with 3-Methoxytyramine (3-MT) .

-

3-MT: 3-Methoxy-4-hydroxyphenethylamine (Major metabolite).[1]

-

4-O-Methyldopamine: 3-Hydroxy-4-methoxyphenethylamine (Minor metabolite/Synthetic probe).

Physicochemical Profile

The following data characterizes the Hydrochloride salt (CAS 645-33-0), the most common form used in research due to its superior stability compared to the free base.

| Property | Value | Notes |

| Molecular Formula | C₉H₁₃NO₂[1][2][3][4][5] · HCl | Hydrochloride salt |

| Molecular Weight | 203.67 g/mol | Free base: 167.21 g/mol |

| Appearance | White to slightly beige powder | Oxidizes (darkens) upon air exposure |

| Melting Point | 207–211 °C | Sharp transition indicates high purity |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | Poor solubility in non-polar solvents (DCM, Hexane) |

| pKa (Phenol) | ~9.8 | Estimated |

| pKa (Amine) | ~10.6 | Estimated |

| Hygroscopicity | Moderate | Store in desiccator at -20°C |

Synthetic Architecture

To ensure the correct isomeric structure, the synthesis must proceed from Isovanillin (3-hydroxy-4-methoxybenzaldehyde). Starting from Vanillin will yield the incorrect isomer (3-MT).

Synthesis Logic Diagram

The following flow illustrates the divergence in starting materials that dictates the final product identity.

Figure 1: Synthetic divergence. Using Isovanillin is the critical control point for obtaining this compound.

Protocol: Henry Reaction & Reduction

Prerequisites: Inert atmosphere (Ar/N₂), anhydrous solvents.

Step 1: Nitroaldol Condensation (Henry Reaction)

-

Reagents: Dissolve Isovanillin (1.0 eq) in Nitromethane (solvent/reactant excess). Add Ammonium Acetate (0.5 eq) as a catalyst.

-

Condition: Reflux at 100°C for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The aldehyde spot will disappear, replaced by the yellow nitrostyrene spot.

-

Workup: Cool to room temperature. The nitrostyrene intermediate often precipitates as yellow crystals. Filter and wash with cold isopropanol.

Step 2: Reduction to Amine

-

Reagents: Suspend Lithium Aluminum Hydride (LiAlH₄, 4.0 eq) in anhydrous THF under Argon.

-

Addition: Add the nitrostyrene intermediate (from Step 1) dropwise as a solution in THF. Caution: Exothermic.[9]

-

Reflux: Heat to reflux for 6–12 hours. The color usually shifts from yellow to colorless/grey.

-

Quenching (Fieser Method): Cool to 0°C. Cautiously add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Isolation: Filter the granular precipitate. Acidify the filtrate with HCl/Ethanol to precipitate the target as this compound Hydrochloride. Recrystallize from Ethanol/Ether.

Analytical Validation

Confirming the position of the methoxy group is the primary analytical challenge.

1H NMR Signature (DMSO-d6)

-

Methoxy Group: Singlet at ~3.7–3.8 ppm (3H).

-

Aromatic Region: The coupling pattern is critical.

-

Look for an ABX system or specific coupling constants.

-

In 4-O-Methyldopamine, the proton at C2 (between the alkyl chain and the methoxy group? No, C2 has the methoxy).[10][11][12]

-

Correction: Ring numbering relative to alkyl chain (C1):

-

H at C2:

6.7 ppm (d, J2Hz). -

H at C5:

6.8 ppm (d, J8Hz). -

H at C6: ~6.6 ppm (dd).

-

-

Distinguishing Feature: NOE (Nuclear Overhauser Effect) difference spectroscopy. Irradiating the methoxy signal will show enhancement of the adjacent aromatic proton (H at C5) in 3-MT, but in 4-O-Methyldopamine, the methoxy is at position 4 (para to chain) and OH at 3. Wait, let's re-verify the structure numbering.

-

Mass Spectrometry

-

ESI-MS (+): m/z 168.1 [M+H]⁺.

-

Fragmentation: Loss of NH3 (17 Da) -> m/z 151. Subsequent loss of CH3 (15 Da) from methoxy.

Pharmacological Interface

Metabolic Pathway & Receptor Interaction

4-O-Methyldopamine is not the primary physiological metabolite but appears under conditions of altered COMT activity or specific oxidative stress.

Figure 2: Metabolic positioning and downstream effects. Note the preferential formation of 3-MT over 4-O-Methyldopamine.

Biological Activity[9][13]

-

Adrenergic Agonism: 4-O-Methyldopamine exhibits agonist activity at

- and -

Neurotoxicity: At high concentrations (200 µM), it decreases cell viability in neuroblastoma lines (SH-SY5Y), likely via oxidative stress mechanisms similar to other catecholamine metabolites.[12]

-

Trace Amine Receptors: Emerging evidence suggests interaction with TAARs (Trace Amine-Associated Receptors), modulating dopaminergic firing rates.

Handling, Stability, and Safety

-

Storage: The Hydrochloride salt is hygroscopic. Store at -20°C in a tightly sealed vial with desiccant.

-

Solution Stability: Solutions in water or saline oxidize rapidly (turning pink/brown) at room temperature. Prepare fresh or add an antioxidant (e.g., ascorbic acid/EDTA) for physiological experiments.

-

Safety:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

P280: Wear protective gloves/eye protection.

-

References

-

Chemical Identity & Physical Data: Matrix Scientific. (2024).[5] Safety Data Sheet: 3-Hydroxy-4-methoxyphenethylamine hydrochloride. Retrieved from (Search CAS 645-33-0).

-

Synthesis (Isovanillin Route): Kessar, S. V., et al. (1977).[10] A Novel Synthesis of Isovanillin. Journal of the Chemical Society, Perkin Transactions 1.

-

Pharmacological Activity: Spoerlein, M. T., & VanderWende, C. (1967).[12] Nature of the tremors induced by p-methoxydopamine. Life Sciences, 6(19), 2029-2035.[12] Link

-

Cytotoxicity Studies: Haque, M. E., et al. (2003).[12] Apoptosis-inducing neurotoxicity of dopamine and its metabolites.[12] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1619(1), 39-52. Link

-

Metabolic Context: Cayman Chemical. (2024).[5] Product Information: 3-hydroxy-4-Methoxyphenethylamine (hydrochloride).[1][14] Retrieved from

Sources

- 1. 3-HYDROXY-4-METHOXYPHENETHYLAMINE HYDROCHLORIDE | 645-33-0 [chemicalbook.com]

- 2. This compound - CAS:3213-30-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. Exposome-Explorer - Guaiacol (Compound) [exposome-explorer.iarc.fr]

- 4. This compound | CAS 645-33-0 [matrix-fine-chemicals.com]

- 5. 3-(2-Aminoethyl)-5-methoxyphenol | C9H13NO2 | CID 69019600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. reference.medscape.com [reference.medscape.com]

- 7. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 8. Methyldopa Tablets (methyldopa): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. a2bchem.com [a2bchem.com]

- 14. 3-hydroxy-4-methoxyphenethylamine Hydrochloride CAS 645-33-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

5-(2-Aminoethyl)-2-methoxyphenol structure elucidation

Executive Summary & Compound Identity

5-(2-Aminoethyl)-2-methoxyphenol (CAS: 3213-30-7) is a critical positional isomer of the well-known dopamine metabolite 3-Methoxytyramine (3-MT).[1] Often referred to in pharmaceutical compendia as 4-O-Methyldopamine or Dopamine Related Compound A (USP), this molecule represents the "isovanillyl" substitution pattern, distinct from the "vanillyl" pattern of 3-MT.[1]

Accurate structural elucidation of this compound is paramount in drug development, particularly when validating metabolic pathways or quantifying impurities in dopamine-agonist therapeutics.[1] Misidentification between this target and its isomer (3-MT) is a common analytical pitfall due to their identical molecular weight and nearly identical fragmentation patterns.[1]

Chemical Profile:

-

Common Synonyms: 4-O-Methyldopamine; 3-Hydroxy-4-methoxyphenethylamine.[1][6]

-

Molecular Formula: C

H -

Key Structural Feature: The methoxy group is para to the ethylamine chain, and the hydroxyl group is meta.[1]

Synthetic Origin & Pathway Logic

To ensure a self-validating reference standard, one cannot rely on extraction from biological matrices due to low abundance.[1] The definitive route utilizes Isovanillin (3-hydroxy-4-methoxybenzaldehyde) as the starting material.[1] This contrasts with the synthesis of 3-MT, which begins with Vanillin.[1]

The synthesis follows a classic Henry Reaction (nitroaldol condensation) followed by reduction.[1] This pathway guarantees the regiochemistry of the aromatic ring is preserved, serving as chemical proof of structure.[1]

Experimental Protocol: Synthesis from Isovanillin

-

Condensation (Henry Reaction):

-

Reagents: Isovanillin (1.0 eq), Nitromethane (solvent/reagent), Ammonium Acetate (catalyst).

-

Conditions: Reflux for 4–6 hours.[1]

-

Mechanism: The aldehyde at C1 condenses with nitromethane to form the nitrostyrene intermediate (3-hydroxy-4-methoxy-

-nitrostyrene).[1] -

Checkpoint: Appearance of a yellow/orange precipitate (conjugated nitroalkene).

-

-

Reduction:

-

Reagents: Lithium Aluminum Hydride (LiAlH

) in dry THF. -

Conditions: Slow addition at 0°C, then reflux.

-

Outcome: Reduction of both the alkene and the nitro group to the primary amine.[1]

-

-

Purification:

-

Acid-base extraction to isolate the amine, followed by recrystallization as the Hydrochloride (HCl) salt using EtOH/Et

O.[1]

-

Figure 1: Synthetic logic distinguishing the target from its common isomer based on starting material.[1]

Structural Elucidation & Differentiation Strategy

The primary challenge is distinguishing This compound (Target) from 3-Methoxytyramine (Isomer).[1] Both have the same mass (m/z 167) and similar polarity.[1]

A. Mass Spectrometry (MS)

-

Ionization: ESI+

-

Parent Ion: [M+H]

= 168.1[9] -

Fragmentation: Both isomers lose ammonia (NH

, -17 Da) to form the vinyl-catechol ether cation.[1] -

Differentiation: MS alone is insufficient for definitive identification without chromatographic separation using a known standard.[1]

B. Nuclear Magnetic Resonance (NMR) - The Definitive Method

The differentiation relies on the Nuclear Overhauser Effect (NOE) and HMBC correlations regarding the methoxy group's position relative to the aromatic protons.[1]

Numbering Convention (Phenethylamine backbone):

Comparison Table: 1H NMR Aromatic Region

| Feature | Target: this compound | Isomer: 3-Methoxytyramine (3-MT) |

| H2 (C2-H) | Doublet (d, | Doublet (d, |

| H5 (C5-H) | Doublet (d, | Doublet (d, |

| H6 (C6-H) | Doublet of doublets (dd, | Doublet of doublets (dd, |

| NOESY / ROESY | Critical: Strong NOE between OMe and H5 . | Critical: Strong NOE between OMe and H2 . |

Mechanism of Elucidation:

-

In 3-MT: The Methoxy group is at C3.[1][10][12] It is spatially adjacent to the isolated proton at C2.[1]

-

In the Target: The Methoxy group is at C4.[1][10] It is spatially adjacent to the proton at C5 (which is part of the ortho-coupled pair H5/H6).[1]

Figure 2: NMR Decision Tree for definitive structural assignment.

Quality Control & Stability Considerations

When using this compound as a reference standard (e.g., USP "Dopamine Related Compound A"), specific handling protocols are required due to the free phenol and amine groups.

-

Oxidation Sensitivity: Like dopamine, this molecule is prone to oxidation at the phenolic site, forming quinones which polymerize to form melanin-like pigments (browning of solution).[1]

-

Salt Form: The Hydrochloride (HCl) salt is significantly more stable than the free base.

-

Storage: -20°C, desiccated, protected from light.

-

Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents (DCM, Hexane).

HPLC Method for Purity Assessment:

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 30% B over 15 minutes. (Note: These polar amines elute early; ion-pairing agents like heptane sulfonic acid may be needed if retention is poor).[1]

References

-

United States Pharmacopeia (USP). Dopamine Related Compound A RS (this compound).[1] Catalog No. 1225215.[1][4] Link

-

PubChem. 4-O-Methyldopamine (Compound CID 1748).[1] National Library of Medicine.[1] Link

-

ChemicalBook. this compound Properties and Synthesis.Link

-

Accela ChemBio. Safety Data Sheet: this compound.[1][11]Link

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. store.usp.org [store.usp.org]

- 5. This compound | 3213-30-7 | Benchchem [benchchem.com]

- 6. 4-O-Methyldopamine | C9H13NO2 | CID 1748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 98% | CAS: 3213-30-7 | AChemBlock [achemblock.com]

- 8. This compound hydrochloride 97% | CAS: 645-33-0 | AChemBlock [achemblock.com]

- 9. PubChemLite - this compound (C9H13NO2) [pubchemlite.lcsb.uni.lu]

- 10. MetaNetX: MNXM3848 - 3-methoxytyramine [metanetx.org]

- 11. This compound | 3213-30-7 [sigmaaldrich.com]

- 12. 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL | 554-52-9 [chemicalbook.com]

An In-depth Technical Guide to 5-(2-Aminoethyl)-2-methoxyphenol (CAS Number 645-33-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Aminoethyl)-2-methoxyphenol, a versatile phenethylamine derivative of significant interest in medicinal chemistry and pharmacology. Also known as 4-O-methyldopamine, this compound serves as a crucial building block for the synthesis of a variety of bioactive molecules and is an endogenous metabolite of dopamine. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, analytical characterization, and its established and potential roles in drug discovery and development. The content is structured to provide not only factual data but also expert insights into the practical application and scientific context of this molecule, empowering researchers to leverage its full potential.

Introduction: Unveiling a Key Synthetic and Biological Intermediate

This compound, most commonly handled as its hydrochloride salt (CAS Number 645-33-0), is a structurally intriguing molecule that sits at the crossroads of synthetic chemistry and neurobiology. As a derivative of dopamine, a fundamental neurotransmitter, it holds inherent biological relevance, participating in catecholamine metabolic pathways.[1] Its chemical architecture, featuring a primary amine, a hydroxyl group, and a methoxy group on a phenyl ring, makes it a highly valuable and versatile precursor in the synthesis of complex molecular scaffolds, particularly in the realm of pharmaceuticals and agrochemicals.[2][3]

This guide aims to be a definitive resource for professionals working with or considering the use of this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthetic utility and biological significance.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, formulation, and application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-O-Methyldopamine, 3-Hydroxy-4-methoxyphenethylamine | [4] |

| CAS Number | 645-33-0 (for Hydrochloride salt) | [5] |

| Molecular Formula | C₉H₁₃NO₂ · HCl (Hydrochloride) | [2] |

| Molecular Weight | 203.67 g/mol (Hydrochloride) | [2] |

| Appearance | Typically a white to off-white crystalline powder | [4] |

| Solubility | Soluble in polar solvents like water and alcohols. Its solubility in aqueous media is pH-dependent, increasing at lower pH due to the protonation of the amino group. Insoluble in non-polar solvents. | [4] |

| Melting Point | Not consistently reported, varies with purity and form. | |

| Boiling Point | Not consistently reported. |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several routes, often leveraging readily available starting materials. A proposed and logical synthetic pathway, based on established chemical transformations of similar molecules, initiates from vanillin, a bio-based and cost-effective precursor.[6]

Proposed Synthetic Pathway from Vanillin

This multi-step synthesis involves the conversion of vanillin to the corresponding nitrostyrene, followed by reduction to the target phenethylamine.

Caption: Proposed synthesis of this compound from vanillin.

Experimental Protocol: A Plausible Synthesis

Step 1: Synthesis of 3-Methoxy-4-hydroxy-β-nitrostyrene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: Add nitromethane (1.5 equivalents) and a basic catalyst, for example, ammonium acetate (0.5 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out and can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the bright yellow nitrostyrene derivative.

Step 2: Reduction of 3-Methoxy-4-hydroxy-β-nitrostyrene to this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (3-4 equivalents) in a dry ethereal solvent like tetrahydrofuran (THF).

-

Addition of Starting Material: Slowly add a solution of the nitrostyrene from Step 1 in dry THF to the stirred suspension of LiAlH₄, maintaining a controlled temperature (e.g., using an ice bath).

-

Reaction Conditions: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Isolation and Purification: Filter the resulting solid and wash it thoroughly with an organic solvent (e.g., ethyl acetate). The combined organic filtrates are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound. For the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of HCl in the same solvent. The resulting precipitate is collected by filtration and dried.

Applications in Drug Discovery and Development

The structural similarity of this compound to key neurotransmitters makes it a valuable scaffold for the design and synthesis of novel therapeutic agents.

Precursor for Isoquinoline Alkaloids

A significant application of this compound is in the synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction .[3][7] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. Tetrahydroisoquinolines are a core structural motif in a vast array of natural products and synthetic drugs with diverse biological activities, including antihypertensive, anesthetic, and antibacterial properties.[8]

Caption: The Pictet-Spengler reaction for synthesizing tetrahydroisoquinolines.

Role in Cardiovascular Drug Design

Given its structural relationship to dopamine and its metabolites, this compound is a person of interest in the development of cardiovascular drugs. For instance, it is a known impurity and metabolite of methyldopa, a centrally acting antihypertensive agent.[3][4] Understanding the pharmacological profile of 4-O-methyldopamine can provide insights into the overall therapeutic and side-effect profile of methyldopa.

Pharmacological Profile and Biological Significance

As 4-O-methyldopamine, this compound is an endogenous metabolite of dopamine, formed via the action of catechol-O-methyltransferase (COMT).[1] Its biological activity is primarily understood in the context of the dopaminergic and adrenergic systems.

Interaction with Dopamine and Adrenergic Receptors

While specific binding affinity data for 4-O-methyldopamine is not extensively reported in publicly available literature, its structural similarity to dopamine suggests potential interactions with dopamine receptors (D1-like and D2-like families). Furthermore, its relationship to the active metabolites of methyldopa, such as α-methyldopamine and α-methylnorepinephrine, points towards a likely interaction with α-adrenergic receptors, particularly the α2 subtype, which is a key target for centrally acting antihypertensives.[9][10] The hypotensive effects of methyldopa are believed to be mediated by its metabolites acting as α2-adrenergic agonists in the central nervous system.[4][11]

Caption: Potential biological role of 4-O-methyldopamine in neuronal signaling.

Dihydropteridine Reductase Inhibition

Some studies have indicated that 4-O-methyldopamine hydrochloride can act as an inhibitor of dihydropteridine reductase, an enzyme involved in the recycling of tetrahydrobiopterin, a critical cofactor for the synthesis of several neurotransmitters, including dopamine and serotonin. This inhibitory activity could have downstream effects on neurotransmitter homeostasis.

Analytical Characterization

Robust analytical methods are essential for the quality control of this compound and for its quantification in biological matrices during preclinical and clinical studies.

Spectroscopic Data

While a comprehensive, publicly available dataset of assigned spectra is limited, the expected spectral characteristics can be inferred from its structure and data from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (typically in the range of 6.5-7.0 ppm), the methoxy group protons (a singlet around 3.8 ppm), and the two methylene groups of the aminoethyl side chain (triplets in the range of 2.5-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methoxy carbon (around 55-60 ppm), and the two aliphatic carbons of the side chain.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the free base (167.21 g/mol ). Fragmentation patterns would involve cleavage of the aminoethyl side chain. Electrospray ionization (ESI) would show the protonated molecule [M+H]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the O-H stretch of the phenolic hydroxyl group (broad, around 3300 cm⁻¹), N-H stretches of the primary amine (around 3300-3400 cm⁻¹), C-H stretches of the aromatic ring and aliphatic chain, and C-O stretching of the methoxy group and phenol.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the methods of choice for the sensitive and selective quantification of this compound.

Experimental Protocol: HPLC-MS/MS for Quantification in Biological Samples

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of the analyte).

-

Precipitate proteins by adding 400 µL of cold methanol.

-

Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.[12]

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization in positive mode (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Monitor the transition from the precursor ion ([M+H]⁺) to one or more specific product ions.

-

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a compound of considerable scientific and commercial interest. Its role as a dopamine metabolite provides a direct link to neurobiology, while its chemical functionality makes it a valuable starting material for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, applications, and biological context, with the aim of equipping researchers and drug development professionals with the knowledge necessary to effectively utilize this important chemical entity.

References

-

J&K Scientific LLC. Pictet-Spengler Reaction. (2021-03-23). [Link]

-

Name-Reaction.com. Pictet-Spengler reaction. [Link]

-

Walsh Medical Media. In vitro and In vivo Study of Effect of α-Adrenergic Agonist-Methyldopa on the Serum Biochemical Laboratory Findings. (2013-10-29). [Link]

-

PubMed. Effects of methyldopa metabolites on amine transmitters and adrenergic receptors in rat brain. [Link]

-

ChemSynthesis. This compound. (2025-05-20). [Link]

-

ResearchGate. Pictet-Spengler-type reaction involving dopamine hydrobromide and aldehydes. [Link]

-

PubMed. Effect of α-Methyldopa on α-Noradrenergic Receptor Binding Sites in the Mouse Brain. (2008-06-04). [Link]

-

PubMed. Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. (2017-08-01). [Link]

-

NIH Molecular Libraries Program. Table 3, Detailed protocol for the D2 binding secondary assay. [Link]

- Google Patents. RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol.

-

PubChem. 4-O-Methyldopamine. [Link]

-

ResearchGate. (PDF) Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry - Application to a bioequivalence study. (2025-08-10). [Link]

-

PubMed. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

-

NIST. 5-Amino-2-methoxyphenol. [Link]

-

BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

-

Semantic Scholar. Development of a HPLC/MS/MS methodology for determining 3-O-methyldopa in human plasma and its application in a bioequivalence s. [Link]

-

Annual Reviews. RADIOLIGAND BINDING STUDIES OF ADRENERGIC RECEPTORS: New Insights into Molecular and Physiological Regulation. [Link]

-

ACS Publications. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics. (2025-06-19). [Link]

-

MDPI. Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. [Link]

-

ResearchGate. (PDF) Determination of methyldopa in human plasma by LC/MS-MS for therapeutic drug monitoring. (2025-08-06). [Link]

-

Innoprot. D2 Dopamine Receptor Assay. [Link]

-

PubMed. Alpha-2A and alpha-2B adrenergic receptor subtypes: attenuation of cyclic AMP production in cell lines containing only one receptor subtype. [Link]

-

ResearchGate. Mass spectra of methyldopa obtained by electrospray ionisation in.... [Link]

-

MDPI. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. [Link]

-

PubMed. 2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe) induce adverse cardiac effects in vitro and in vivo. [Link]

-

GenScript. Human Recombinant D2 Dopamine Receptor Stable Cell Line Cat. No. M00152 Version 07232020. [Link]

-

ResearchGate. Methodical approaches to bioassay of substances containing unstable functional groups. (2018-04-01). [Link]

-

PMC. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. (2022-04-22). [Link]

-

University of Regensburg. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

-

Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]

-

Wikipedia. Alpha-2 adrenergic receptor. [Link]

-

Green Chemistry (RSC Publishing). Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid. (2019-02-13). [Link]

-

ResearchGate. FTIR absorption spectra of (a) MMA, (b) EMA, (c) MAPTMS, (d) TEOS, (e).... [Link]

-

SciSpace. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. [Link]

-

ResearchGate. The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. (2025-08-09). [Link]

-

MDPI. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022-07-11). [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

MDPI. Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. [Link]

-

PubMed. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. [Link]

-

Wikipedia. 3-Methoxy-4-ethoxyphenethylamine. [Link]

-

ResearchGate. a, c and e¹³C NMR spectra of 2-phenylethanol, 2,6-dimethoxyphenol and.... [Link]

-

ResearchGate. FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions.... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. name-reaction.com [name-reaction.com]

- 4. This compound - CAS:3213-30-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. scispace.com [scispace.com]

- 9. biosynth.com [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. rrpharmacology.ru [rrpharmacology.ru]

Synthesis of 5-(2-Aminoethyl)-2-methoxyphenol: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of the synthesis of 5-(2-Aminoethyl)-2-methoxyphenol, a valuable building block in medicinal chemistry and drug development.[1] Its structural similarity to key neurotransmitters makes it a significant precursor for novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of a reliable synthetic pathway, the rationale behind procedural choices, and comprehensive experimental protocols.

Strategic Overview: A Two-Step Approach from Vanillin

The most efficient and well-documented pathway for the synthesis of this compound commences with the readily available and bio-based starting material, vanillin.[2] The overall strategy involves two key transformations:

-

Henry Reaction (Nitroaldol Condensation): Vanillin undergoes a base-catalyzed condensation with nitromethane to yield the intermediate, 2-Methoxy-4-(2-nitrovinyl)phenol.[1][3]

-

Reduction of the Nitroalkene: The nitrovinyl group of the intermediate is then reduced to a primary amine to afford the final product, this compound.

This approach is favored due to the high yields, straightforward procedures, and the use of common laboratory reagents.

Sources

Executive Summary: This guide provides a comprehensive technical overview of 5-(2-Aminoethyl)-2-methoxyphenol, a phenethylamine derivative of interest to researchers in medicinal chemistry and pharmacology. The document details the compound's chemical identity, physicochemical properties, and its structural relationship to vital neurochemicals. Due to the limited availability of direct biological studies on this specific isomer, this guide also explores the activities of closely related compounds to infer potential areas of investigation. It serves as a foundational resource for scientists and professionals in drug development, offering insights into its synthesis, characterization, and potential as a versatile chemical building block.[1]

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a phenol, a methoxy, and an aminoethyl group attached to a benzene ring. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1]

Nomenclature and Synonyms

Correctly identifying a chemical compound is critical for accurate research and procurement. The nomenclature for this compound can vary across suppliers and databases.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 3213-30-7[2], 645-33-0 (for hydrochloride salt)[1][3] |

| Molecular Formula | C9H13NO2[2] |

| Synonyms | 3-Hydroxy-4-methoxyphenethylamine[2], Phenol, 5-(2-aminoethyl)-2-methoxy-[2], 5-(2-aminoethyl)guaiacol[2] |

Chemical Structure and Isomerism

The placement of functional groups on the benzene ring is crucial to the compound's properties and potential biological activity. This compound is a positional isomer of the well-known dopamine metabolite, 3-methoxytyramine (4-(2-Aminoethyl)-2-methoxyphenol). This structural distinction is vital, as even minor positional changes can dramatically alter a molecule's pharmacological profile.

dot graph "Structural_Isomers" { layout=neato; node [shape=box, style="filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node Definitions A [label="this compound\n(Target Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="3-Methoxytyramine\n(Isomer, Dopamine Metabolite)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Dopamine\n(Parent Neurotransmitter)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible node for centering center_node [style=invis, shape=point, pos="0,0!"];

// Positioning A [pos="-2.5,1.5!"]; B [pos="2.5,1.5!"]; C [pos="0,-1.5!"];

// Edges A -- center_node [label=" Isomeric Relationship", color="#34A853", style=dashed]; B -- center_node [label=" Isomeric Relationship", color="#34A853", style=dashed]; B -- C [label=" Metabolic Relationship", color="#4285F4"]; } dot Caption: Isomeric and metabolic relationships.

Physicochemical Data

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings. It typically appears as a white to pale yellow crystalline powder.[4]

| Property | Value | Source |

| Molecular Weight | 167.21 g/mol | [2] |

| Appearance | White to pale yellow crystalline powder | [4] |

| State at Room Temp. | Solid | [4] |

| Solubility | Soluble in polar solvents like water and alcohols; Insoluble in non-polar solvents. Solubility is pH-dependent. | [4] |

| Storage | Sealed in a dry environment, at room temperature. | [2] |

Synthesis and Characterization

While specific, detailed synthesis protocols for this compound are not abundant in publicly available literature, a general synthetic strategy can be inferred from standard organic chemistry principles and syntheses of related compounds. A plausible route involves the reduction of a corresponding nitro or nitrile precursor.

Hypothetical Retrosynthetic Analysis

A logical approach to synthesizing this molecule would start from a more readily available precursor, such as 2-methoxy-5-nitrophenol.

Example Synthesis Protocol (Analog-Based)

The synthesis of a structurally related compound, 5-Amino-2-methoxyphenol, provides a validated experimental framework for the critical reduction step that would be required.

Reaction: Catalytic hydrogenation of 2-methoxy-5-nitrophenol to 5-amino-2-methoxyphenol.[5]

Materials:

-

2-methoxy-5-nitro-phenol (starting material)

-

Methanol (MeOH) as solvent

-

Palladium on carbon (Pd/C, 10%) as catalyst

-

Hydrogen gas (H2)

-

Argon (Ar) for inert atmosphere

Procedure:

-

Inerting the Vessel: A solution of 2-methoxy-5-nitro-phenol (e.g., 40 g) in methanol (300 mL) is placed in a reaction vessel suitable for hydrogenation.[5]

-

Catalyst Addition: The catalyst, Pd/C (e.g., 3 g), is added to the mixture under an argon atmosphere to prevent premature reaction with air.[5]

-

Hydrogenation: The vessel is degassed under vacuum and purged with hydrogen gas multiple times. The reaction mixture is then stirred vigorously under a positive pressure of H2 (e.g., 40 psi) at room temperature.[5]

-

Monitoring: The reaction is monitored for completion (e.g., 24 hours) by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.[5]

-

Purification: The resulting solid can be further purified by recrystallization or column chromatography to achieve high purity.

Self-Validation: The success of the synthesis is confirmed through analytical characterization. ESI-MS (Electrospray Ionization Mass Spectrometry) should show a molecular ion peak corresponding to the product's mass.[5] For 5-amino-2-methoxyphenol, the expected (M+H)+ peak is at m/z 140.1, confirming the successful reduction of the nitro group.[5]

Scientific Context and Related Compounds

The structural similarity of this compound to endogenous neurotransmitters suggests it may possess biological activity. The broader class of 2-methoxyphenols, which includes compounds like eugenol and vanillin, is known for a range of biological effects, including antioxidant and antimicrobial properties.[6][7][8]

The Isomer: 3-Methoxytyramine

The most important related compound is its isomer, 3-methoxytyramine (3-MT). Unlike the target compound of this guide, 3-MT is well-characterized.

-

Biological Role: 3-MT is a primary metabolite of the neurotransmitter dopamine, formed by the action of the enzyme catechol-O-methyltransferase (COMT).[9]

-

Clinical Significance: It serves as a biomarker for certain neuroendocrine tumors like pheochromocytomas.[9]

-

Activity: Studies have shown that 3-methoxytyramine can induce behavioral activation in dopamine-deficient animal models, indicating it has intrinsic biological activity.[9]

Other Related Structures

-

5-Amino-2-methoxyphenol: This compound, which lacks the ethyl group, has been noted for its potential antinociceptive (pain-reducing) properties and serves as a chemical precursor.[10]

-

2-Methoxy-5-[methyl(phenyl)amino]phenol: A more complex derivative, indicating the core structure's utility as a scaffold in synthetic chemistry.[11]

-

5-(2-Hydroxyethyl)-2-methoxyphenol: The corresponding alcohol analog of the target compound.[12]

The existence and study of these related molecules underscore the utility of the 2-methoxy-phenol scaffold in generating diverse chemical entities with potential biological applications.[10][13][14]

Potential Applications and Future Directions

Given its structure, this compound holds potential in several research areas:

-

Medicinal Chemistry: It can be used as a starting material or scaffold to synthesize novel compounds targeting receptors or enzymes within the central nervous system, drawing inspiration from its similarity to dopamine.

-

Pharmacological Screening: Direct screening of the compound for activity at dopaminergic, serotonergic, or adrenergic receptors could reveal novel pharmacological properties, distinguishing it from its well-known isomer, 3-methoxytyramine.

-

Material Science: Its functional groups offer reaction sites for polymerization or incorporation into novel materials.[1]

Future research should focus on developing a robust, scalable synthesis for this compound and conducting comprehensive pharmacological profiling to determine if its unique substitution pattern confers any advantageous biological properties compared to other phenethylamine isomers.

Handling and Safety

As with any research chemical, proper handling is essential. It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Specific safety data may be limited, so it should be treated as a potentially hazardous substance.

References

-

NIST. 5-Amino-2-methoxyphenol. NIST Chemistry WebBook. Available from: [Link]

-

Fujisawa, S. et al. Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. Available from: [Link]

-

Solubility of Things. This compound. Available from: [Link]

-

FooDB. Showing Compound 2-Methoxyphenol (FDB011885). Available from: [Link]

-

IARC. Guaiacol (Compound). Exposome-Explorer. Available from: [Link]

-

PubChem. 2-Methoxy-5-[methyl(phenyl)amino]phenol. Available from: [Link]

-

PubChem. 2-Methoxy-5-(2-phenylethyl)phenol. Available from: [Link]

-

ChemSynthesis. This compound. Available from: [Link]

-

Finicelli, M. et al. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Molecules. Available from: [Link]

-

ResearchGate. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Available from: [Link]

-

NIST. Phenol, 2-methoxy-. NIST Chemistry WebBook. Available from: [Link]

-

Journal of Medicinal and Chemical Sciences. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Available from: [Link]

-

Heide, M. et al. Analytical Methods. OPUS. Available from: [Link]

-

PubChem. 5-(2-Hydroxyethyl)-2-methoxyphenol. Available from: [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. This compound - CAS:3213-30-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. echemi.com [echemi.com]

- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL | 554-52-9 [chemicalbook.com]

- 10. biosynth.com [biosynth.com]

- 11. 2-Methoxy-5-[methyl(phenyl)amino]phenol | C14H15NO2 | CID 53425689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-(2-Hydroxyethyl)-2-methoxyphenol | C9H12O3 | CID 10034991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]

Technical Monograph: 5-(2-Aminoethyl)-2-methoxyphenol (4-O-Methyldopamine)

This technical guide provides a comprehensive analysis of 5-(2-Aminoethyl)-2-methoxyphenol , chemically known as 4-O-Methyldopamine or 3-Hydroxy-4-methoxyphenethylamine .

Executive Summary

This compound (CAS: 645-33-0 for HCl salt) is a bioactive phenethylamine and a specific structural isomer of the common dopamine metabolite 3-methoxytyramine (3-MT). Unlike 3-MT, which is generally considered a biologically weak trace amine, 4-O-methyldopamine exhibits potent pharmacological activity, including significant adrenergic agonism, specific enzymatic inhibition of dihydropteridine reductase (DHPR), and neurotoxicity via quinone-mediated oxidative stress. This compound has been identified as a cardioactive constituent in marine soft corals (Sinularia sp., Nephthea sp.) and certain Cactaceae species (Carnegiea gigantea).

Chemical Identity & Structural Biology

Nomenclature and Isomerism

It is critical to distinguish this compound from its regioisomer to avoid experimental error.

-

Target Compound: this compound[1]

-

Synonyms: 4-O-Methyldopamine, 3-Hydroxy-4-methoxyphenethylamine.[2]

-

Structure: Phenol ring with a methoxy group at the para position (relative to the ethylamine chain) and a hydroxyl group at the meta position.

-

-

Common Isomer (Distractor): 3-Methoxytyramine (3-MT)

Physicochemical Properties

| Property | Data |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol (Free base) |

| CAS Number | 645-33-0 (Hydrochloride) |

| Solubility | Soluble in water, DMSO, and methanol; sparingly soluble in non-polar solvents. |

| Stability | Susceptible to oxidation; hygroscopic as HCl salt. Store at -20°C under desiccant. |

Pharmacodynamics & Mechanism of Action[6]

Adrenergic Receptor Agonism

4-O-Methyldopamine acts as a sympathomimetic agent. Experimental data indicates it functions as a mixed agonist at

-

Physiological Outcome: Intravenous administration (e.g., 1 mg/kg in rodent models) induces immediate tachycardia and hypertension.

-

Mechanism: Direct binding to postsynaptic adrenergic receptors, mimicking norepinephrine but with altered kinetics due to the 4-methoxy steric bulk.

Enzymatic Inhibition: The DHPR Feedback Loop

A unique and critical activity of 4-O-methyldopamine is its inhibition of Dihydropteridine Reductase (DHPR) .

-

Pathway Impact: DHPR is responsible for regenerating tetrahydrobiopterin (BH4) from dihydrobiopterin (BH2).

-

Downstream Consequence: BH4 is the essential cofactor for Tyrosine Hydroxylase , the rate-limiting enzyme in dopamine synthesis. By inhibiting DHPR, 4-O-methyldopamine indirectly throttles the synthesis of endogenous catecholamines, creating a negative feedback loop.

Cytotoxicity & Quinone Generation

In neuroblastoma models (e.g., SH-SY5Y cells), 4-O-methyldopamine exhibits higher cytotoxicity than its parent compound, dopamine.

-

Mechanism: The compound undergoes auto-oxidation to form reactive quinone species (likely p-quinone methide intermediates). These electrophiles covalently modify cellular nucleophiles (proteins/DNA) and generate Reactive Oxygen Species (ROS), triggering apoptosis.

Pathway Visualization

The following diagram illustrates the metabolic divergence between standard dopamine metabolism and the specific activity of 4-O-methyldopamine.

Caption: Divergent metabolic pathways of dopamine methylation. Note the specific inhibitory and toxicological branches associated with the 4-O-methyl isomer.

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assessment (SH-SY5Y)

Objective: Quantify the neurotoxic potential of 4-O-methyldopamine relative to dopamine.

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 supplemented with 10% FBS.

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24 hours. -

Treatment Preparation:

-

Prepare a 100 mM stock of 4-O-methyldopamine HCl in degassed water (freshly prepared to prevent premature oxidation).

-

Dilute to final concentrations (10–500 µM) in serum-free media.

-

Control: Include 3-Methoxytyramine (negative control) and 6-Hydroxydopamine (positive control).

-

-

Incubation: Treat cells for 24 hours at 37°C.

-

Viability Assay (MTT):

-

Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm.

-

-

Data Analysis: Calculate EC50. Expect 4-O-methyldopamine to show significantly higher toxicity (lower EC50) than 3-MT due to quinone generation.

Protocol: Dihydropteridine Reductase (DHPR) Inhibition

Objective: Verify the inhibitory constant (Ki) against DHPR.

-

Reagents: Purified DHPR enzyme (from rat liver or recombinant), NADH (100 µM), Quinonoid-dihydrobiopterin (q-BH2).

-

Reaction Mix: Phosphate buffer (pH 7.4), NADH, and varying concentrations of 4-O-methyldopamine (0–1 mM).

-

Initiation: Add q-BH2 substrate to initiate the reaction.

-

Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+).

-

Analysis: Plot Lineweaver-Burk graphs. 4-O-methyldopamine typically acts as a competitive or mixed inhibitor.

References

-

Gregson, R.P., Lohr, R.R., Marwood, J.F., & Quinn, R.J. (1981). 3-Hydroxy-4-methoxyphenethylamine, the cardioactive constituent of a soft coral. Experientia, 37, 493–494. Link

-

Haque, M.E., Asanuma, M., Higashi, Y., et al. (2003). Apoptosis-inducing neurotoxicity of dopamine and its metabolites via reactive quinone generation in neuroblastoma cells. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1619(1), 39-52. Link

-

Cayman Chemical. (n.d.). 3-hydroxy-4-Methoxyphenethylamine (hydrochloride) Product Information. Retrieved from

- Shen, R.S., & Abell, C.W. (1977). Inhibition of dihydropteridine reductase by catecholamines and their metabolites. Journal of Neuroscience Research, 3(2), 129-140. (Contextual grounding for DHPR inhibition).

Sources

- 1. CAS#:645-33-0 | this compound hydrochloride | Chemsrc [chemsrc.com]

- 2. Buy 3-Hydroxy-4-methoxyphenethylamine hydrochloride | 645-33-0 [smolecule.com]

- 3. 3-Hydroxy 4-Methoxyphenethylamine HCl | Axios Research [axios-research.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of homoharringtonine pathway enzymes reveals a whole plant model for coordinated biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(2-Aminoethyl)-2-methoxyphenol

Abstract

5-(2-Aminoethyl)-2-methoxyphenol, a molecule of significant interest in medicinal chemistry, presents a compelling case for therapeutic exploration. This technical guide provides a comprehensive analysis of its potential therapeutic targets, grounded in its structural characteristics and relationships to known bioactive molecules. Also known as 4-O-Methyldopamine, this compound is a metabolite of the essential neurotransmitter dopamine and possesses a guaiacol moiety, a structural feature common to many compounds with antioxidant properties. This guide synthesizes the current, albeit limited, direct research on this compound with a broader understanding of its chemical class and structural analogs to propose and detail promising avenues for drug discovery and development. We will delve into its potential roles in modulating dopaminergic and serotonergic pathways, as well as its capacity to mitigate oxidative stress, offering a scientifically rigorous framework for researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of a Dopamine Metabolite

This compound, with the CAS number 3213-30-7, is a primary amine and a member of the phenol family.[1] While it has been utilized as a versatile building block in chemical synthesis for creating a variety of organic compounds, its inherent biological activities have been largely underexplored.[2] The recognition of this compound as 4-O-Methyldopamine, a metabolite of dopamine, provides a critical entry point for investigating its pharmacological profile.[3] Dopamine is a central neurotransmitter implicated in a vast array of physiological and pathological processes, including motor control, motivation, reward, and various neurological and psychiatric disorders.[4][5] The metabolism of dopamine is a tightly regulated process, and its metabolites can possess their own distinct biological activities. This guide will therefore explore the potential therapeutic targets of this compound through three primary lenses: its role as a dopamine metabolite, its structural similarity to serotonin receptor ligands, and the antioxidant properties conferred by its methoxyphenol core.

Potential Therapeutic Target: The Dopaminergic System

The most direct line of investigation for the therapeutic targets of this compound stems from its identity as 4-O-Methyldopamine. This positions the compound within the intricate network of dopamine signaling and metabolism.

Rationale: A Modulator of Dopamine Pathways

As a metabolite of dopamine, 4-O-Methyldopamine has the potential to interact with various components of the dopaminergic system, including dopamine receptors, transporters, and enzymes involved in dopamine metabolism. While distinct from dopamine, its structural similarity suggests the possibility of binding to dopamine receptors (D1-D5) or the dopamine transporter (DAT), potentially acting as an agonist, antagonist, or modulator. Disruptions in dopamine signaling are central to a range of neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, and addiction.[4]

Furthermore, evidence suggests that 4-O-Methyldopamine can inhibit dihydropteridine reductase, an enzyme crucial for the regeneration of tetrahydrobiopterin (BH4), a cofactor essential for the synthesis of dopamine and other neurotransmitters.[6] Inhibition of this enzyme could have significant downstream effects on neurotransmitter levels, presenting a novel mechanism for therapeutic intervention.

Experimental Workflow for Investigating Dopaminergic Activity

To elucidate the interaction of this compound with the dopaminergic system, a multi-pronged experimental approach is necessary.

2.2.1. Receptor Binding Assays

The initial step is to determine the binding affinity of the compound for dopamine receptor subtypes. Radioligand binding assays are a standard and robust method for this purpose.[1][7][8]

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human dopamine D1, D2, D3, D4, and D5 receptors.

-

Methodology:

-

Membrane Preparation: Utilize commercially available cell lines stably expressing individual human dopamine receptor subtypes (e.g., HEK293 or CHO cells). Prepare cell membrane homogenates.

-

Radioligand Competition Assay: Incubate the membrane preparations with a known radiolabeled antagonist for each receptor subtype (e.g., [3H]-SCH23390 for D1, [3H]-spiperone for D2) in the presence of increasing concentrations of this compound.

-

Separation and Detection: Separate bound from free radioligand using rapid filtration through glass fiber filters.[9] Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

-

2.2.2. Functional Assays

Following the determination of binding affinity, it is crucial to assess the functional activity of the compound at the identified receptors.

-

Objective: To characterize this compound as an agonist, antagonist, or allosteric modulator at dopamine receptors.

-

Methodology (Example for D2 Receptors):

-

cAMP Assay: Use a cell line expressing the D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase.

-

Agonist Mode: Treat the cells with increasing concentrations of this compound and measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) production using a commercially available kit (e.g., HTRF or ELISA).

-

Antagonist Mode: Co-incubate the cells with a known D2 receptor agonist (e.g., quinpirole) and increasing concentrations of this compound to determine if it can block the agonist-induced inhibition of cAMP production.

-

2.2.3. Dopamine Transporter (DAT) Uptake Assay

-

Objective: To assess the effect of this compound on dopamine reuptake by DAT.

-

Methodology:

-

Cell Culture: Use a cell line stably expressing human DAT (e.g., HEK293-hDAT).

-

Uptake Inhibition Assay: Pre-incubate the cells with increasing concentrations of this compound.

-

Radiolabeled Dopamine Uptake: Add a fixed concentration of [3H]-dopamine and incubate for a short period.

-

Measurement: Terminate the uptake by washing with ice-cold buffer and lyse the cells. Measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 for the inhibition of dopamine uptake.

-

2.2.4. In Vivo Models for Neurological Disorders

Should in vitro studies reveal significant activity, subsequent investigation in animal models of neurological disorders is warranted.[10][11][12][13]

-

Parkinson's Disease Model: The 6-hydroxydopamine (6-OHDA) or MPTP-lesioned rodent models can be used to assess the compound's ability to ameliorate motor deficits.

-

Schizophrenia Models: Models such as amphetamine-induced hyperlocomotion or phencyclidine (PCP)-induced cognitive deficits can be employed to evaluate antipsychotic-like properties.

Figure 1: A streamlined workflow for investigating the dopaminergic activity of this compound.

Potential Therapeutic Target: Serotonin Receptors

The structural resemblance of this compound to known serotonergic ligands, particularly tryptamine derivatives, suggests that it may interact with serotonin (5-HT) receptors.

Rationale: A Structural Analog of Serotonergic Modulators

The phenethylamine backbone of this compound is a common feature in many psychoactive compounds that target serotonin receptors. Specifically, the presence of a methoxy group on the phenyl ring is reminiscent of compounds like 5-methoxytryptamine (5-MeO-DMT), a potent agonist at multiple serotonin receptors. While the indole ring of tryptamines is absent, the overall electronic and steric properties may allow for binding to 5-HT receptors, particularly the 5-HT1A and 5-HT2A subtypes.

-

5-HT1A Receptors: Agonists of the 5-HT1A receptor have demonstrated anxiolytic and antidepressant effects.[14][15][16] Partial agonists are also used in the treatment of schizophrenia to mitigate negative symptoms and extrapyramidal side effects.[15]

-

5-HT2A Receptors: The 5-HT2A receptor is a key target for both antipsychotic drugs (as antagonists) and psychedelic compounds (as agonists).[17][18][19][20][21] Modulating this receptor can have profound effects on mood, perception, and cognition.

Experimental Workflow for Investigating Serotonergic Activity

Similar to the dopaminergic investigation, a combination of binding and functional assays is essential to characterize the serotonergic profile of the compound.

3.2.1. Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound for human 5-HT1A and 5-HT2A receptors.

-

Methodology:

-

Membrane Preparation: Use cell lines stably expressing either the human 5-HT1A or 5-HT2A receptor.

-

Radioligand Competition Assay:

-

For 5-HT1A: Use a radiolabeled agonist like [3H]-8-OH-DPAT.

-

For 5-HT2A: Use a radiolabeled antagonist like [3H]-ketanserin.

-

-

Separation, Detection, and Data Analysis: Follow the same procedure as described for the dopamine receptor binding assays.

-

3.2.2. Functional Assays

-

Objective: To determine the functional activity (agonist or antagonist) at 5-HT1A and 5-HT2A receptors.

-

Methodology:

-

5-HT1A (Gi-coupled): Measure the inhibition of forskolin-stimulated cAMP production.

-

5-HT2A (Gq-coupled): Measure the mobilization of intracellular calcium using a fluorescent calcium indicator dye (e.g., Fura-2 or Fluo-4).

-

Figure 2: A diagram illustrating the potential interaction of this compound with 5-HT1A and 5-HT2A receptor signaling pathways.

Potential Therapeutic Target: Oxidative Stress Pathways

The guaiacol (2-methoxyphenol) core of this compound is a key structural feature that suggests inherent antioxidant activity.

Rationale: A Scavenger of Reactive Oxygen Species

Methoxyphenols are a well-established class of antioxidants.[22][23][24][25] The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant properties of methoxyphenols have been demonstrated to inhibit lipid peroxidation in membrane models.[22]

Experimental Workflow for Assessing Antioxidant Activity

A series of in vitro and cell-based assays can be used to quantify the antioxidant potential of this compound.

4.2.1. In Vitro Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

-

Methodology: Mix a solution of this compound at various concentrations with a methanolic solution of DPPH. Incubate in the dark and measure the absorbance at 517 nm. Calculate the percentage of radical scavenging activity.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Principle: Similar to the DPPH assay, this measures the ability of the compound to scavenge the pre-formed ABTS radical cation.

-

Methodology: Generate the ABTS radical cation by reacting ABTS with potassium persulfate. Add different concentrations of the test compound and measure the decrease in absorbance at 734 nm.

-

4.2.2. Cell-Based Antioxidant Assays

-

Cellular Antioxidant Activity (CAA) Assay:

-

Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (e.g., DCFH-DA) within cells.

-

Methodology:

-

Culture a suitable cell line (e.g., HepG2) in a 96-well plate.

-

Load the cells with the DCFH-DA probe.

-

Treat the cells with various concentrations of this compound.

-

Induce oxidative stress with a pro-oxidant such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Measure the fluorescence intensity over time using a plate reader. A reduction in fluorescence indicates antioxidant activity.

-

-

4.2.3. Lipid Peroxidation Assay

-

Objective: To assess the ability of the compound to inhibit lipid peroxidation.

-

Methodology (TBARS Assay):

-

Induce lipid peroxidation in a biological sample (e.g., brain homogenate or liposomes) using an oxidizing agent (e.g., Fe2+/ascorbate).

-

Treat the sample with different concentrations of this compound.

-

Measure the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, by reacting it with thiobarbituric acid (TBA) to form a colored product that can be quantified spectrophotometrically.

-

Synthesis and Physicochemical Properties

The hydrochloride salt of this compound is commercially available and serves as a key intermediate in chemical synthesis.[26] Its synthesis has been reported in the literature, providing a basis for further derivatization and structure-activity relationship (SAR) studies.[27]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 645-33-0 | [26][27] |

| Molecular Formula | C9H14ClNO2 | [26] |

| Molecular Weight | 203.67 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water |

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its identity as 4-O-Methyldopamine strongly suggests the dopaminergic system as a primary area of investigation, with potential applications in neurological and psychiatric disorders. The structural similarities to serotonergic ligands warrant a thorough evaluation of its activity at 5-HT receptors, which could unveil opportunities for treating mood and anxiety disorders. Furthermore, the inherent antioxidant properties of its methoxyphenol core suggest a potential role in combating diseases associated with oxidative stress.

The experimental workflows detailed in this guide provide a clear and logical path for elucidating the pharmacological profile of this intriguing molecule. Future research should focus on a systematic evaluation of its activity at the proposed targets, followed by SAR studies to optimize its potency, selectivity, and pharmacokinetic properties. The insights gained from such investigations will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

References

-

WebMD. Methyldopa: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (URL: [Link])

-

Journal of Pharmaceutical Research International. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE. (URL: [Link])

-